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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target selectivity profile of CEP-

28122, a potent, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). While

primarily recognized for its high affinity for ALK, a thorough understanding of its off-target

interactions is crucial for predicting potential therapeutic applications and anticipating adverse

effects. This document collates and presents the quantitative data on CEP-28122's kinase

inhibition spectrum, details the experimental methodologies used for its characterization, and

visualizes the relevant biological pathways and experimental workflows.

Executive Summary
CEP-28122 is a highly selective inhibitor of ALK with an IC50 of 1.9 nM in enzymatic assays.[1]

Kinase profiling against a broad panel of 259 kinases revealed that at a concentration of 1 µM,

CEP-28122 demonstrates significant inhibition (>90%) against only a small subset of kinases,

underscoring its high selectivity.[1] Notably, besides ALK, CEP-28122 shows potent inhibition of

the RSK kinase family (RSK2, RSK3, and RSK4) with IC50 values in the low nanomolar range.

[1] This document provides a detailed breakdown of these interactions and the methodologies
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used to determine them, offering valuable insights for researchers in oncology and kinase

inhibitor development.

Target Selectivity Profile of CEP-28122
The kinase selectivity of CEP-28122 was extensively evaluated, and the findings are

summarized below. The primary screening was conducted at a concentration of 1 µM against a

panel of 259 kinases. For kinases exhibiting greater than 90% inhibition in the initial screen,

IC50 values were subsequently determined.

Kinase Target IC50 (nM) Assay Type

Primary Target

ALK 1.9 TRF-based enzymatic assay

Secondary Targets (>90%

inhibition at 1 µM)

RSK2 12 Radiometric assay

RSK3 7 Radiometric assay

RSK4 17 Radiometric assay

Flt4 46 TRF-based enzymatic assay

Note: The complete list of the 259 kinases screened and their respective percentage inhibition

at 1 µM can be found in the supplementary materials of the primary publication by Cheng et al.,

Molecular Cancer Therapeutics, 2012.

Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CEP-28122 against

recombinant ALK and other kinases.

Methodology:
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Reaction Mixture Preparation: The kinase reactions were performed in a buffer containing 50

mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

Enzyme and Substrate: Recombinant human ALK enzyme was incubated with a biotinylated

poly-Glu-Tyr (4:1) substrate and ATP.

Inhibitor Addition: CEP-28122 was serially diluted in DMSO and added to the reaction

mixture. The final DMSO concentration was kept constant at 1%.

Reaction Initiation and Incubation: The reaction was initiated by the addition of ATP and

incubated at room temperature for a specified period (typically 60 minutes).

Detection: The reaction was stopped by the addition of an EDTA-containing buffer.

Phosphorylated substrate was detected using a europium-labeled anti-phosphotyrosine

antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

Data Analysis: The TRF signal was measured using a suitable plate reader. IC50 values

were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay
Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation in a cellular

context.

Methodology:

Cell Culture: ALK-positive human anaplastic large-cell lymphoma (ALCL) cell lines (e.g.,

Karpas-299, SUP-M2) or non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H3122)

were cultured in appropriate media supplemented with fetal bovine serum.

Compound Treatment: Cells were treated with varying concentrations of CEP-28122 or

vehicle (DMSO) for a specified duration (e.g., 2-4 hours).

Cell Lysis: Following treatment, cells were washed with cold PBS and lysed in a buffer

containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in the cell lysates was determined

using a BCA protein assay.
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Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to

a PVDF membrane. The membranes were blocked and then incubated with primary

antibodies specific for phosphorylated ALK (e.g., pALK Tyr1604) and total ALK.

Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the

protein bands were visualized using an enhanced chemiluminescence (ECL) detection

system. Band intensities were quantified using densitometry software, and the ratio of

phosphorylated ALK to total ALK was calculated.

Signaling Pathways and Experimental Workflows
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Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Caption: Experimental workflow for determining kinase selectivity profile.
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Caption: Relationship between target selectivity and potential effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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